molecular formula C32H64O2 B143507 Cetyl palmitate CAS No. 540-10-3

Cetyl palmitate

Cat. No. B143507
CAS RN: 540-10-3
M. Wt: 480.8 g/mol
InChI Key: PXDJXZJSCPSGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyl palmitate is a compound that has been extensively studied for its applications in various fields, including pharmaceuticals, cosmetics, and energy storage. It is a wax ester that can be synthesized through the esterification of cetyl alcohol with palmitic acid. This compound has been shown to be useful in the development of nanostructured lipid carriers (NLCs) for the topical delivery of lipophilic agents such as Coenzyme Q(10) , and as a phase change material (PCM) for thermal energy storage .

Synthesis Analysis

The synthesis of this compound can be achieved through a solvent-free system using lipase as a catalyst, as demonstrated in a study where the best reaction conditions were found to be at a stirring speed of 480 rpm, a temperature of 70°C, with 1.0% enzyme concentration and a 1:1 molar ratio of alcohol to acid . Additionally, this compound can be formed naturally by microorganisms such as Micrococcus cerificans, which directly esterify cetyl alcohol and palmitic acid formed from the oxidation of hexadecane .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various analytical techniques such as 1H nuclear magnetic resonance (1H NMR) and Fourier transformation infrared (FT-IR) spectroscopy. These techniques have verified the high purity of this compound synthesized under controlled conditions .

Chemical Reactions Analysis

This compound participates in chemical reactions within biological systems. For instance, palmitate, a component of this compound, is involved in the generation of ceramide species in cells, which can impact cellular functions such as insulin signaling and inflammation . Moreover, the interaction of this compound with other molecules like curcumin has been studied, revealing that it can form complexes that are capable of integrating into lipid membranes, which is relevant for drug delivery applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized in several studies. It has been shown to have a melting temperature around 52.3°C and a latent heat of fusion of 180.9 J/g, making it suitable as a PCM . The crystallinity of this compound can affect the physical properties of lipid nanoparticles, with variations in the ratio of this compound to other components influencing the melting temperature and the structure of the lipid matrix . The physicochemical characterization of this compound-based NLCs has revealed a mean particle size in the range of 180-240 nm with a narrow polydispersity index, and zeta potential values indicating good physical stability .

Scientific Research Applications

Role in Drug Delivery Systems

Cetyl palmitate is utilized in the development of drug delivery systems. It has been found to be effective in the topical delivery of bioactive agents like curcumin. When combined with phosphatidylcholine, it forms structures capable of interacting with biological membranes, enhancing the potential for topical drug delivery applications (Girardon et al., 2020).

Solid Lipid Nanoparticles for Oral Delivery

This compound-based solid lipid nanoparticles (SLNs) have been researched for oral insulin delivery. These nanoparticles showed significant potential in promoting the oral absorption of insulin, demonstrating their usefulness in enhancing the bioavailability of drugs administered orally (Sarmento et al., 2007).

Impact on Physical Properties of Nanoparticles

Research on this compound SLNs encapsulating γ-oryzanol indicated that the crystallinity of these nanoparticles significantly affects their physical properties. The study suggested that the ratio of this compound to active compounds in SLNs is crucial for determining their characteristics, which is important for the design of effective drug delivery systems (Ruktanonchai et al., 2008).

Enhancement of Brain Drug Delivery

This compound SLNs have been shown to facilitate the delivery of drugs to the brain. For instance, incorporating vincristine sulfate into this compound SLNs enhanced its delivery to the brain, demonstrating the potential of these nanoparticles in treating brain tumors (Aboutaleb et al., 2014).

Encapsulation of Sensitive Compounds

This compound has been employed in solid lipid nanoparticles (SLNs) for the encapsulation of sensitive compounds like retinoids. The studies have shown that the degree of crystallinity in this compound impacts the entrapment and stability of these compounds, which is crucial for developing stable and effective formulations (Jenning & Gohla, 2001).

Thermal Energy Storage Applications

This compound has also found applications in thermal energy storage. Its combination with nickel foam has been studied for use in composite phase change materials, showcasing its potential in energy storage applications (Wang et al., 2020).

Future Directions

Cetyl palmitate is a good skincare ingredient. It offers moisturizing skin benefits and can also act as a thickening agent to give products their ideal viscosity . It is also considered an emollient, an ingredient that helps moisturize, protect, and lubricates the skin . It is expected to continue to be used in cosmetics and personal care products due to its beneficial properties .

properties

IUPAC Name

hexadecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDJXZJSCPSGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047114
Record name Palmityl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexadecanoic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

540-10-3, 95912-87-1, 100231-74-1
Record name Cetyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl palmitate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, C16-18, C12-18-alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexadecanoic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palmityl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fatty acids, C16-18, C12-18-alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexadecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cetyl palmitate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyl palmitate
Reactant of Route 2
Reactant of Route 2
Cetyl palmitate
Reactant of Route 3
Reactant of Route 3
Cetyl palmitate
Reactant of Route 4
Reactant of Route 4
Cetyl palmitate
Reactant of Route 5
Reactant of Route 5
Cetyl palmitate
Reactant of Route 6
Reactant of Route 6
Cetyl palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.